![molecular formula C15H22N2O2S B5520006 3-(4-methyl-1,3-thiazol-5-yl)-N-1-oxaspiro[4.4]non-3-ylpropanamide](/img/structure/B5520006.png)
3-(4-methyl-1,3-thiazol-5-yl)-N-1-oxaspiro[4.4]non-3-ylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is part of a group of substances that include thiazole and oxaspiro structures. These are known for their pharmacological potential, particularly in antimicrobial, antituberculosis, and anticancer applications.
Synthesis Analysis:
- Synthesis processes for similar compounds involve steps like reductive amination reactions, cyclocondensation, and reactions with various reagents. This is evident from the synthesis of compounds with structures like 1-thia-4-azaspiro[4.5]decane and 1,3,4-thiadiazole thioglycosides (Flefel et al., 2017).
- Another example is the synthesis of N-(2-formyl-1-methylimidazol-4-yl)-2,2-dimethylpropanamide, which serves as a useful synthon for reductive amination reactions (Cheruzel et al., 2011).
Molecular Structure Analysis:
- Thiazole derivatives typically exhibit diverse molecular structures that influence their biological activity. This is evident in the synthesis and evaluation of thiazole and thiadiazole derivatives (Shelke et al., 2012).
Chemical Reactions and Properties:
- Chemical reactions involving thiazole derivatives include interactions with various free radicals and microbial strains. These reactions can lead to significant antimicrobial activities, as seen in the synthesis of 4-methyl-N'-(3-alkyl-2r,6c-diarylpiperidin-4-ylidene)-1,2,3-thiadiazole-5-carbohydrazides (Paulrasu et al., 2014).
Physical Properties Analysis:
- The physical properties of such compounds are typically characterized using techniques like IR, NMR, and mass spectral analyses, as seen in the study of thiazolopyrimidine and thiadiazole compounds (Flefel et al., 2017).
Chemical Properties Analysis:
- The chemical properties are influenced by their structure, as indicated in the synthesis of novel benzimidazole NPY Y5 receptor antagonists. These compounds show potent, selective, and orally bioavailable properties, indicating the importance of the chemical structure in determining the properties (Ogino et al., 2008).
Scientific Research Applications
Microwave-Assisted Synthesis and Antimicrobial Activity
Research by Raval et al. (2012) focused on synthesizing various compounds, including those similar to the query compound, through microwave-assisted synthesis. This method proved to be environmentally friendly and efficient, yielding compounds with significant antibacterial and antifungal activities.
Antiviral and Anti-Inflammatory Applications
A study by Crawley et al. (1992) explored derivatives of the query compound as selective and potent 5-lipoxygenase inhibitors. These compounds demonstrated potential as anti-inflammatory agents and also showed promise in antiviral applications.
Crystal Structure Analysis
The work of Parvez et al. (1997) provided insights into the crystal structures of derivatives of the query compound. Understanding these structures is crucial for applications in material science and drug design.
Drug Metabolism and Pharmacokinetics
Adusumalli et al. (2019) investigated the biotransformation of a related compound in PF-5190457, providing valuable information for its development as a drug for treating alcohol use disorder.
Synthesis and Spectroscopic Studies
Holzer et al. (2003) conducted studies on the synthesis and structural analysis of spiro-fused azirino-pyrazolones, a new heterocyclic system that includes derivatives of the query compound. This research contributes to the field of organic chemistry and drug discovery.
Anticancer and Antidiabetic Applications
Flefel et al. (2019) developed spirothiazolidines analogs, including derivatives of the query compound, demonstrating significant anticancer and antidiabetic activities.
properties
IUPAC Name |
3-(4-methyl-1,3-thiazol-5-yl)-N-(1-oxaspiro[4.4]nonan-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c1-11-13(20-10-16-11)4-5-14(18)17-12-8-15(19-9-12)6-2-3-7-15/h10,12H,2-9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKJAHSRJUTNMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCC(=O)NC2CC3(CCCC3)OC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

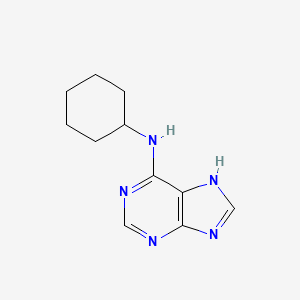
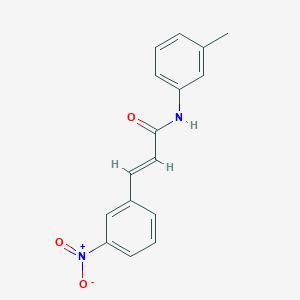
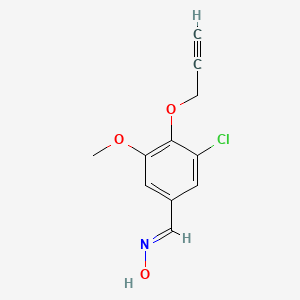

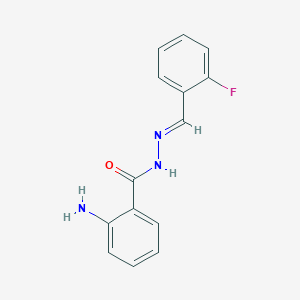

![3-isopropyl-5-{[2-(3-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-1-methyl-1H-pyrazole](/img/structure/B5519962.png)
![3-cyclopropyl-2-[(imidazo[1,2-a]pyridin-2-ylmethyl)thio]-4(3H)-quinazolinone](/img/structure/B5519966.png)
![5-(2-methylphenyl)-4-[(4-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5519973.png)
![5-chloro-2-[(4-chlorobenzyl)thio]-4,6-dimethylnicotinonitrile](/img/structure/B5519977.png)
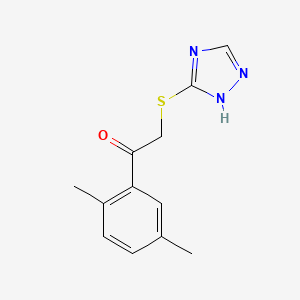
![1-[4-(4-ethoxy-3-methylphenyl)butanoyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5519988.png)
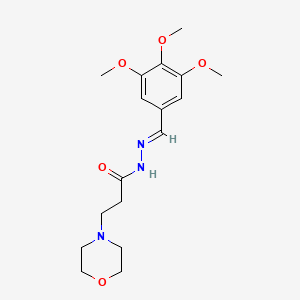
![N-1,9-dioxaspiro[5.5]undec-4-yl-2-methyl-1,3-benzothiazole-5-carboxamide](/img/structure/B5520029.png)